

antheraxanthin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antheraxanthin*

Cat. No.: *B162386*

[Get Quote](#)

Antheraxanthin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antheraxanthin is a naturally occurring xanthophyll, a subclass of carotenoids, that plays a pivotal role in the photoprotective mechanisms of photosynthetic organisms. As an intermediate in the xanthophyll cycle, it is integral to the regulation of light energy absorption and dissipation, thereby protecting the photosynthetic apparatus from photodamage. Beyond its well-established function in plants and algae, **antheraxanthin** exhibits potent antioxidant properties, which are of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **antheraxanthin**. It includes detailed experimental protocols for its extraction, purification, and quantification, and explores its known and potential roles in cellular signaling pathways relevant to drug development.

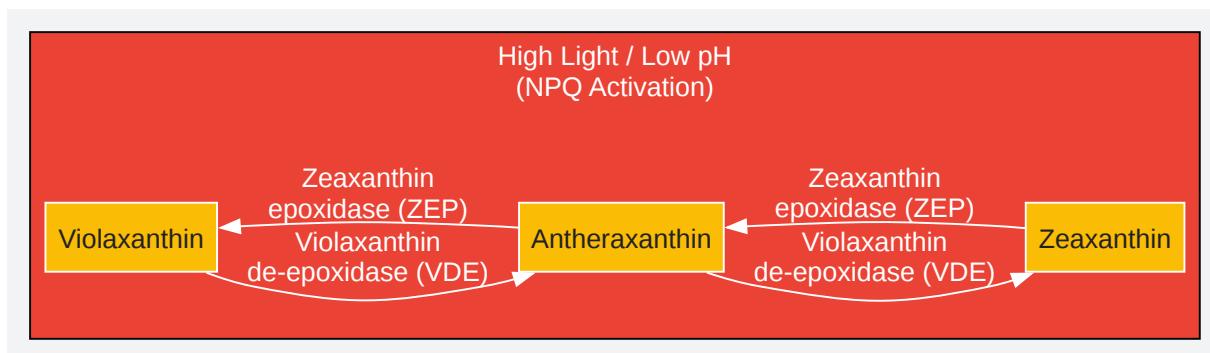
Chemical Structure and Properties

Antheraxanthin is a C40 tetraterpenoid derived from β -carotene. Its structure is characterized by a long polyene chain of conjugated double bonds, which is responsible for its yellow color

and its light-absorbing properties. The presence of hydroxyl groups and an epoxide group makes it more polar than β -carotene.

Table 1: Chemical Identifiers and Molecular Properties of **Antheraxanthin**

Property	Value	Reference(s)
IUPAC Name	(3S,5R,6S,3'R)-5,6-Epoxy-5,6-dihydro- β , β -carotene-3,3'-diol	[1]
Chemical Formula	$C_{40}H_{56}O_3$	[1]
Molecular Weight	584.88 g/mol	[1]
CAS Number	640-03-9	
Appearance	Yellow solid	[1]


Table 2: Physicochemical Properties of **Antheraxanthin**

Property	Value	Conditions/Solvent	Reference(s)
Melting Point	108 °C		
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.		
Absorption Maxima (λ_{max})	422, 444, 472 nm	Ethanol	
	421, 445, 470 nm	Hexane	
	424, 445, 475 nm	Petroleum Ether	
Molar Extinction Coefficient (ϵ)	$137 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$	at 446 nm in Ethanol	

Biosynthesis and Biological Role

The Xanthophyll Cycle

Antheraxanthin is a key intermediate in the xanthophyll cycle, a crucial photoprotective process in plants, algae, and some bacteria.^[2] This cycle involves the enzymatic conversion of xanthophylls in response to changes in light intensity. Under high light conditions, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to **antheraxanthin** and subsequently to zeaxanthin. This process dissipates excess light energy as heat, a mechanism known as non-photochemical quenching (NPQ). In low light, the enzyme zeaxanthin epoxidase (ZEP) reverses this reaction, converting zeaxanthin back to **antheraxanthin** and then to violaxanthin, optimizing light harvesting.

[Click to download full resolution via product page](#)

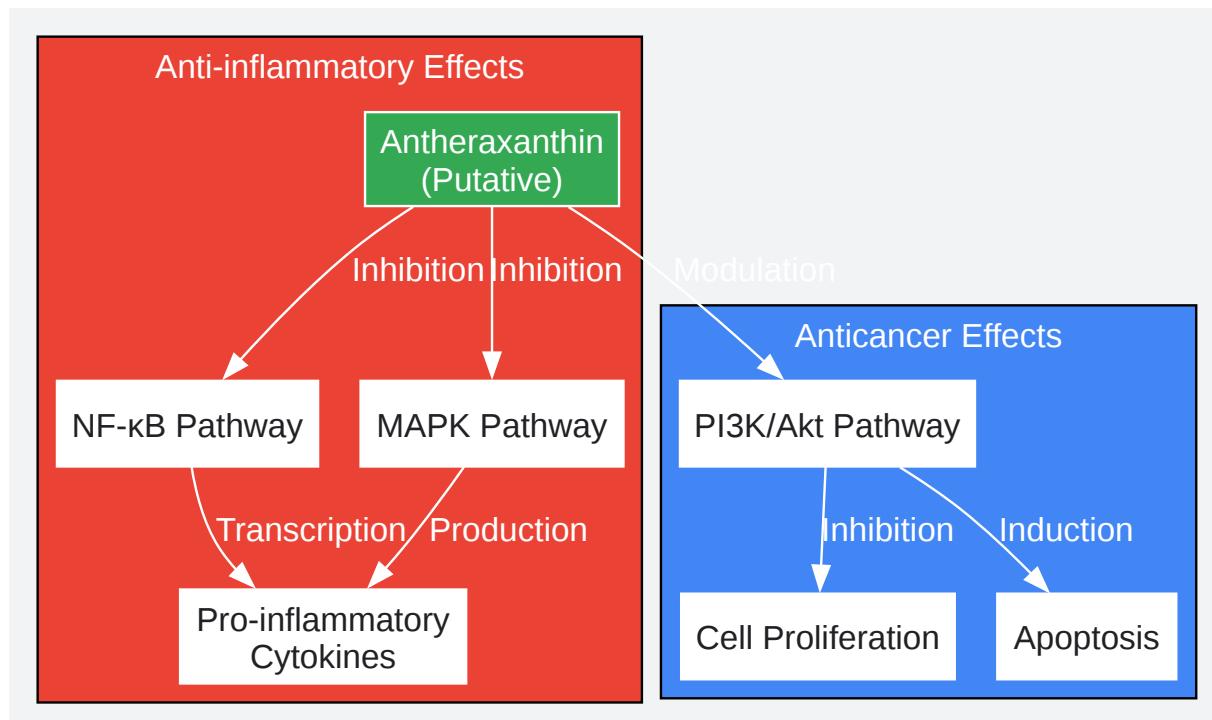
The Xanthophyll Cycle

Antioxidant Activity

Antheraxanthin exhibits significant antioxidant activity, attributed to its long chain of conjugated double bonds which can effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).^{[1][3]} Studies have shown that **antheraxanthin** has potent lipid peroxidation inhibitory activity.^{[1][3]} Its ability to neutralize free radicals contributes to the protection of cellular components from oxidative damage.

Potential Therapeutic Applications

While research on the specific therapeutic effects of **antheraxanthin** is still emerging, the broader class of xanthophylls, particularly the structurally similar compound astaxanthin, has


been extensively studied for its potential health benefits. These studies provide a basis for investigating the therapeutic potential of **antheraxanthin**.

Anti-inflammatory Effects

Astaxanthin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It can inhibit the nuclear factor-kappa B (NF- κ B) pathway and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.^[1] Given the structural similarities, **antheraxanthin** may possess similar anti-inflammatory properties, making it a candidate for the development of treatments for inflammatory diseases.

Anticancer Potential

Several studies have demonstrated the anticancer effects of astaxanthin, which are mediated through multiple mechanisms including the induction of apoptosis and the inhibition of cell proliferation.^[4] Astaxanthin has been shown to modulate signaling pathways such as PI3K/Akt, which are crucial for cell survival and growth.^[3] The potential of **antheraxanthin** to act on these or similar pathways warrants further investigation for its application in oncology.

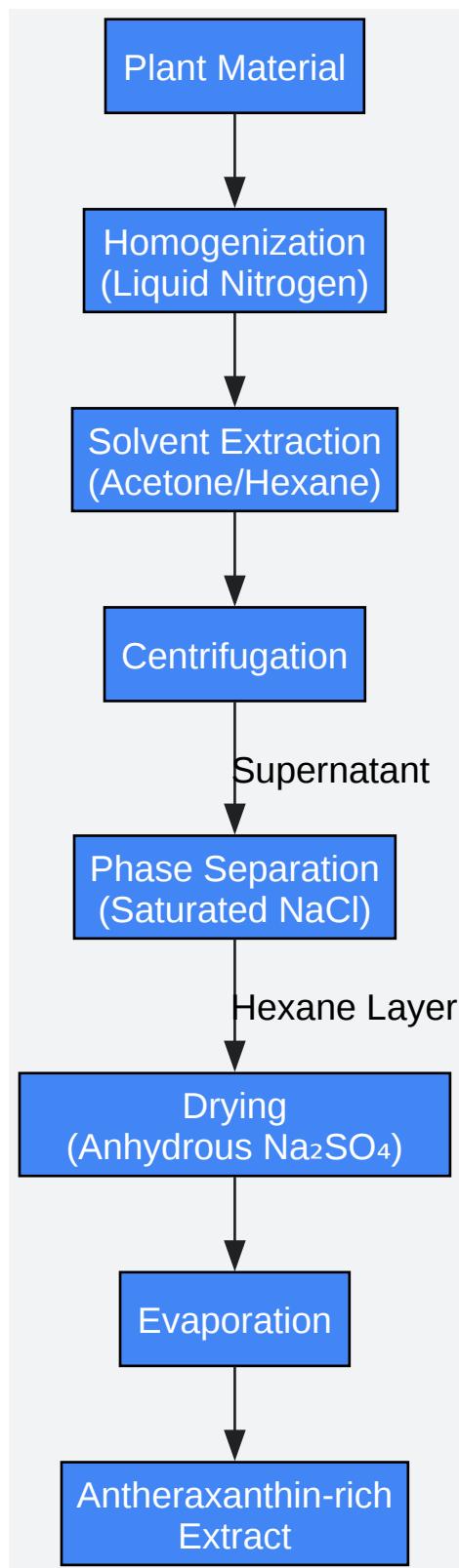
[Click to download full resolution via product page](#)

Putative Signaling Pathways Modulated by **Antheraxanthin**

Experimental Protocols

Extraction of Antheraxanthin from Plant Material

This protocol provides a general method for the extraction of carotenoids, including **antheraxanthin**, from plant tissues.


Materials:

- Fresh or freeze-dried plant material (e.g., spinach, kale, orange peel)
- Liquid nitrogen
- Mortar and pestle
- Acetone (100%)
- Hexane or a mixture of hexane and acetone (e.g., 1:1 v/v)
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Centrifuge and centrifuge tubes
- Rotary evaporator

Procedure:

- Homogenize a known weight of the plant material (e.g., 1-2 g) in a pre-chilled mortar and pestle with liquid nitrogen to obtain a fine powder.
- Add a small volume of acetone and continue grinding until a homogenous paste is formed.
- Transfer the homogenate to a centrifuge tube.

- Add a mixture of hexane and acetone to the tube, vortex thoroughly, and centrifuge to pellet the solid debris.
- Collect the supernatant containing the pigments.
- Repeat the extraction process with the pellet until it is colorless.
- Pool the supernatants and transfer to a separatory funnel.
- Add an equal volume of saturated NaCl solution to the extract to facilitate phase separation.
- Collect the upper hexane layer containing the carotenoids.
- Dry the hexane extract over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or HPLC mobile phase) for further analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [antheraxanthin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b162386#antheraxanthin-chemical-structure-and-properties\]](https://www.benchchem.com/product/b162386#antheraxanthin-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com